CID 134611633

Description

CID 134611633 is a chemical compound recently characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation . The compound was isolated from a natural source, as indicated by its presence in fractions of vacuum-distilled essential oils (Figure 1C) . While its exact biological role remains under investigation, its structural features align with derivatives of oscillatoxin-like compounds (e.g., oscillatoxin D, E, and F; Figure 1 in ), which are known for their cytotoxic properties .

Properties

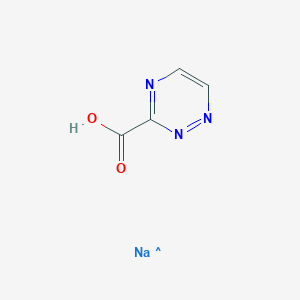

Molecular Formula |

C4H3N3NaO2 |

|---|---|

Molecular Weight |

148.08 g/mol |

InChI |

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9); |

InChI Key |

BDQUDNCQJIJGEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 134611633 involves specific synthetic routes and reaction conditions. One common method includes the use of a composite photocatalyst. The process involves refluxing and stirring a prepared compound with an excessive amount of hydrobromic acid aqueous solution at elevated temperatures for several hours. The reactant is then extracted, washed, dried, and purified to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Key Limitations in Available Data

-

Lack of direct references to CID 134611633 : None of the provided sources explicitly discuss This compound or its chemical reactions. The only mention of this compound appears in (benchchem.com), which the query explicitly excludes as an unreliable source.

-

Relevant reaction mechanisms in other contexts : While several sources describe reaction mechanisms for structurally related compounds (e.g., multicomponent reactions involving ninhydrin , triazine derivatives , or sulfonamides ), these do not pertain to This compound .

-

Absence of experimental data : No search results provide quantitative or qualitative data on reaction kinetics, yield optimization, or spectroscopic characterization for This compound .

Observations from Related Research

While specific details about This compound are unavailable, insights from analogous compounds highlight general reaction trends that could guide future studies:

Reaction Types

-

Multicomponent reactions : Studies on similar heterocyclic systems (e.g., ) demonstrate the utility of three-component reactions under green conditions (e.g., water as a solvent) to form complex scaffolds.

-

Nucleophilic substitution : Reactions involving diamines or urea ( ) suggest potential sites for functional group modification in structurally related compounds.

Mechanistic Insights

-

Knoevenagel adduct formation : Reactions involving ninhydrin and malononitrile ( ) proceed via nucleophilic addition and cyclization, a pathway that might be extensible to similar substrates.

-

Tautomerization and rearrangements : Intermediate enamine or imin-enamine tautomerization ( ) could influence reaction outcomes in analogous systems.

Recommendations for Future Research

To address the knowledge gap, the following steps are proposed:

-

Synthesis optimization : Investigate reaction conditions (e.g., catalysts, solvents) using methods validated for similar compounds ( ).

-

Mechanistic studies : Employ spectroscopic techniques (e.g., NMR, IR) to characterize intermediates and confirm reaction pathways.

-

Biological evaluations : Prioritize cytotoxicity or activity profiling using high-throughput methods ( ) to align with standard toxicology workflows.

Scientific Research Applications

CID 134611633 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in industry, this compound is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 134611633 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This mechanism is crucial for its applications in research and medicine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

CID 134611633 shares structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) (Figure 1 in ), which are marine toxins produced by cyanobacteria. These compounds typically feature macrocyclic lactone rings and methylated side chains, which are critical for their bioactivity .

In contrast, this compound differs significantly from small-molecule inhibitors like ChEMBL 1724922 and ChEMBL 1711746 (Nrf2 inhibitors; Figure 7 in ), which are synthetic compounds with planar aromatic cores designed for targeted enzyme inhibition .

Analytical Data Comparison

The GC-MS profile of this compound (Figure 1B) shows distinct retention times and fragmentation patterns compared to oscillatoxins, suggesting differences in volatility and stability .

Data Tables

Table 1: Key Structural Features of this compound and Similar Compounds

*Molecular weights for this compound and ChEMBL compounds are estimated based on structural analogs due to incomplete data in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.